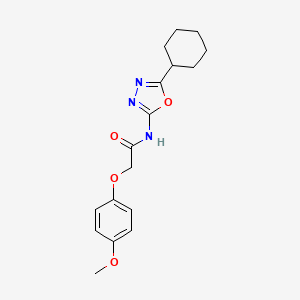

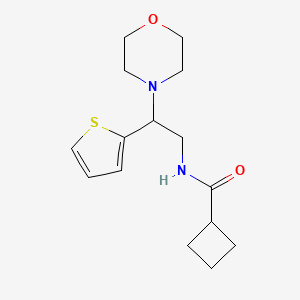

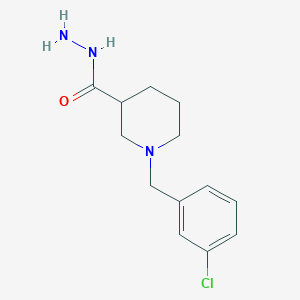

N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholino compounds typically involves the condensation of specific precursors. For instance, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was achieved by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate . This suggests that the synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide might also involve a series of condensation and cyclization steps, starting from appropriate thiophene and morpholine derivatives.

Molecular Structure Analysis

The molecular structure of morpholino compounds is characterized by the presence of a morpholine ring, which can be involved in various interactions. For example, in the crystal structure of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide, the morpholino group adopts a twisted boat conformation and makes van der Waals contact with the O4 oxygen of thymine . Similarly, the morpholino ring in the compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide is likely to contribute to the overall conformation and stability of the molecule .

Chemical Reactions Analysis

The reactivity of morpholino compounds can be influenced by the morpholine moiety. In the case of the acridinecarboxamide derivative, the morpholino nitrogen was found to be protonated and involved in hydrogen bonding . This suggests that the morpholine group in this compound may also participate in similar chemical interactions, potentially affecting the compound's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholino compounds are often determined by their molecular structure. For instance, the inclusion complexes of 7-[2-(morpholin-4-yl)ethyl]-3-(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonane with cyclodextrins were studied using NMR spectroscopy, indicating the ability of the morpholine fragment to interact with receptor molecules . This interaction capability might also be expected for this compound, affecting its solubility, stability, and potential for forming supramolecular structures.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Oxime Derivatives and Morpholin Groups : Research on oxime derivatives, including those with morpholin groups, has revealed insights into the crystalline structure and space group configurations of compounds. These studies offer foundational knowledge for understanding the chemical behavior and potential applications of compounds with similar structures to N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide (Dinçer et al., 2005).

Copper(II) Chloride Complex Synthesis : The cyclization process involving morpholide groups and copper(II) chloride showcases the role of such structures in forming complex molecular arrangements, highlighting their potential in synthesis and catalysis (Petrov et al., 2020).

Chemical Reactions and Molecular Transformations

Enamine Chemistry : The reaction of enamines with α-chloroacrylonitrile, leading to the formation of cyclobutanes and quaternary salts, underscores the reactivity and versatility of compounds with morpholino and thiophene groups in synthetic chemistry (Madsen, 1968).

Thioamide Salts Reactions : Studies on NN-disubstituted thioamide salts demonstrate the potential for disproportionation and formation of cyanides and cyano-amides, further illustrating the chemical utility of morpholino groups in complex reaction mechanisms (Okecha & Stansfield, 1977).

Potential in Drug Development and Biological Applications

Antiproliferative Activity : The synthesis and structural analysis of compounds with morpholino and thiophene groups have led to discoveries of molecules with significant antiproliferative activity against cancer cell lines, indicating the potential of these compounds in drug development and therapeutic applications (Lu et al., 2021).

Antimycobacterial Agents : Novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines have shown potent inhibitory activity against Mycobacterium tuberculosis, demonstrating the role of such compounds in addressing infectious diseases (Marvadi et al., 2019).

Propriétés

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c18-15(12-3-1-4-12)16-11-13(14-5-2-10-20-14)17-6-8-19-9-7-17/h2,5,10,12-13H,1,3-4,6-9,11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVBGTSQYGEPCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[but-2-ynoyl(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2552566.png)

![2-(furan-2-carboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide](/img/structure/B2552568.png)

![6-(1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2552570.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2552573.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552574.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2552583.png)

![4-Methoxy-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2552584.png)